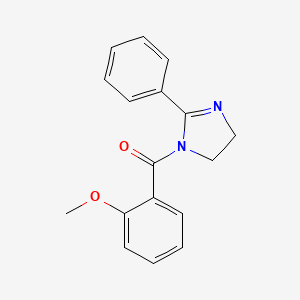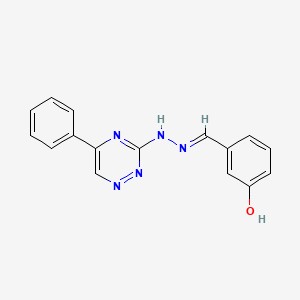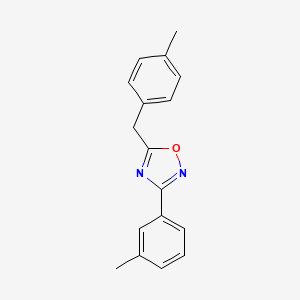
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological effects, including anti-apoptotic, anti-cancer, and neuroprotective properties. In
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the regulation of calcium homeostasis and the inhibition of endoplasmic reticulum stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to interact with a number of proteins involved in these processes, including the inositol 1,4,5-trisphosphate receptor and the B-cell lymphoma 2 protein.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to regulate the expression of genes involved in apoptosis, inflammation, and calcium signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it has been extensively studied and its synthesis method is well-established. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biological effects, making it a versatile tool for research studies. However, one of the limitations of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Future Directions
There are many potential future directions for research on 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to identify other proteins that it may interact with. Finally, there is a need for more research on the safety and toxicity of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, particularly in vivo.
Synthesis Methods
The synthesis method of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxybenzoyl chloride and phenylhydrazine in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. This method has been optimized for high yield and purity and has been widely used in research studies.
Scientific Research Applications
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage caused by oxidative stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in the brain and other tissues.
properties
IUPAC Name |
(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVBPSVWJJBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)




![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)

![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)